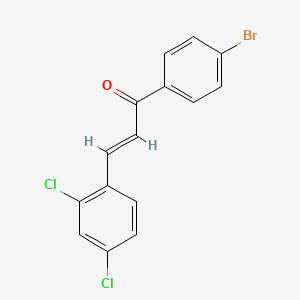

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromoacetophenone+2,4-dichlorobenzaldehydeNaOH/EtOHthis compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the halogenated phenyl rings under basic conditions.

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents can enhance its interaction with biological targets, leading to improved efficacy.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

- (2E)-1-(4-fluorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

- (2E)-1-(4-bromophenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents. These halogens can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Activité Biologique

(2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known by its CAS number 918496-04-5, is a synthetic chalcone derivative characterized by its unique molecular structure featuring bromine and dichlorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C15H9BrCl2O, with a molecular weight of 356.0414 g/mol. It exhibits a melting point of approximately 154°C and displays significant thermal stability as indicated by thermogravimetric analysis. The compound's structure allows it to participate in various chemical reactions, enhancing its potential for biological applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound induced apoptosis and inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

- Colon Cancer (HT-29) : It demonstrated substantial antiproliferative effects, attributed to its ability to disrupt cell cycle progression.

Table 1 summarizes the anticancer activity of the compound against various cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| HT-29 | <15 | Cell cycle arrest |

| A431 | <20 | Inhibition of growth signaling |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial membranes and inhibition of key metabolic pathways.

Table 2 details the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are largely attributed to its α,β-unsaturated carbonyl system which acts as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Enzyme Inhibition : Interference with critical enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Triggering programmed cell death pathways through reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells :

- Researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

-

Antimicrobial Efficacy Against Resistant Strains :

- A study demonstrated that the compound effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus.

- This opens avenues for developing new antimicrobial therapies.

Propriétés

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYULJYQCIXAZIN-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918496-04-5 | |

| Record name | (2E)-1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918496-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.